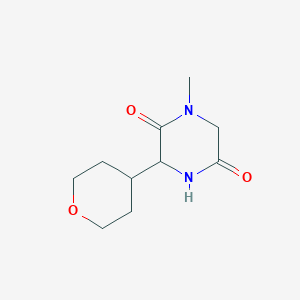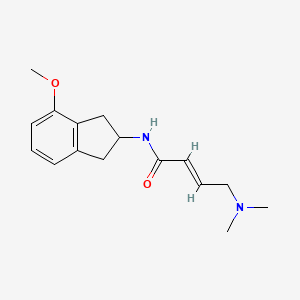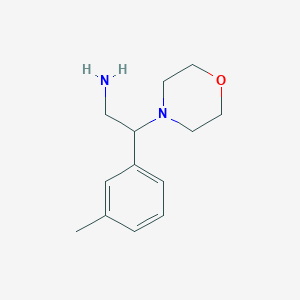
2-Morpholin-4-yl-2-m-tolyl-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Morpholin-4-yl-2-m-tolyl-ethylamine” is a compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It has gained significant attention in scientific research due to its potential applications across various fields.
Molecular Structure Analysis
The compound’s structure includes a morpholine ring and a tolyl group attached to an ethylamine moiety . In related compounds, the central atom (such as Cd in [CdCl2(C6H14N2O)2]) is often octahedrally coordinated by two N,N’-bidentate 2-(morpholin-4-yl)ethanamine ligands .Wissenschaftliche Forschungsanwendungen
Gene Editing Applications
2-Morpholin-4-yl-2-m-tolyl-ethylamine has shown promise in gene editing research. Researchers have explored its potential as a component in CRISPR/Cas9 systems, which allow precise modification of DNA sequences. By delivering this compound alongside guide RNAs, scientists can enhance the efficiency of gene editing processes. Further studies are needed to optimize its delivery mechanisms and assess its safety profile .
Photodynamic Therapy (PDT)
PDT is a cancer treatment that involves the activation of photosensitizers by light. These activated compounds generate reactive oxygen species, leading to localized cell damage and tumor destruction. 2-Morpholin-4-yl-2-m-tolyl-ethylamine derivatives have been investigated as potential photosensitizers due to their favorable absorption properties in the visible light range. Researchers aim to develop targeted PDT agents for specific cancer types using this compound .
Antiviral Properties
In vitro studies have suggested that 2-Morpholin-4-yl-2-m-tolyl-ethylamine possesses antiviral activity against certain viruses. Its mechanism of action involves interfering with viral replication or entry. Researchers are exploring its potential as an adjunct therapy for viral infections, including RNA viruses like influenza and coronaviruses. Clinical trials are necessary to validate its efficacy and safety .
Neuroprotection and Neurodegenerative Diseases
The compound’s structure suggests potential neuroprotective effects. Researchers have investigated its ability to modulate neurotransmitter receptors, reduce oxidative stress, and enhance neuronal survival. It may hold promise in conditions such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. Preclinical studies are ongoing to elucidate its mechanisms and therapeutic potential .
Organic Synthesis and Medicinal Chemistry
2-Morpholin-4-yl-2-m-tolyl-ethylamine serves as a valuable building block in organic synthesis. Medicinal chemists use it to create novel compounds with diverse pharmacological properties. By modifying its side chains or incorporating it into drug scaffolds, researchers can design new molecules for various therapeutic applications. Examples include antipsychotics, antihypertensives, and anti-inflammatory agents .
Polymer Chemistry and Material Science
Researchers have explored the use of 2-Morpholin-4-yl-2-m-tolyl-ethylamine in polymer chemistry. It can act as a monomer or a functional group for polymerization reactions. Its incorporation into polymers can enhance properties such as solubility, stability, and biocompatibility. Additionally, this compound has potential applications in designing functional materials for drug delivery, sensors, and coatings .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(10-14)15-5-7-16-8-6-15/h2-4,9,13H,5-8,10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZFEALSICCHLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-2-m-tolyl-ethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

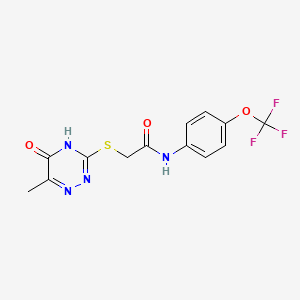
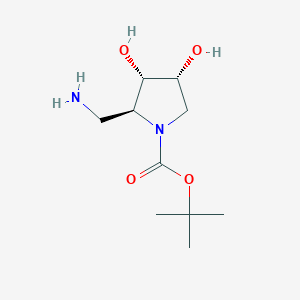
![3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2373671.png)

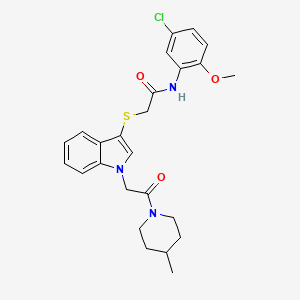
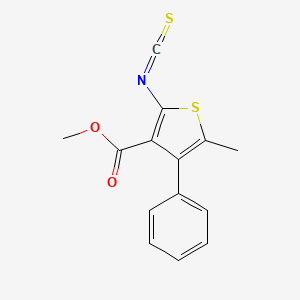

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2373677.png)
![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2373682.png)
